molecular formula C9H9F2N B591055 (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine CAS No. 1414348-35-8

(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine

Cat. No.: B591055
CAS No.: 1414348-35-8
M. Wt: 169.175
InChI Key: QVUBIQNXHRPJKK-HZGVNTEJSA-N
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Description

(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine is a chiral cyclopropane derivative characterized by the presence of a difluorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Scientific Research Applications

(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

As mentioned earlier, “(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine” is used as an intermediate in the synthesis of trans-2-arylcyclopropylamines, which are potent and selective inhibitors of dipeptidyl peptidase IV . Dipeptidyl peptidase IV is an enzyme involved in the degradation of incretin hormones, which play a role in glucose homeostasis. Inhibitors of this enzyme are used in the treatment of type 2 diabetes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the difluorophenyl group. One common method involves the reaction of a cyclopropane derivative with a difluorophenyl halide under basic conditions. The reaction is often carried out in the presence of a palladium catalyst to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3,4-Difluorophenyl)ethanol: Another difluorophenyl derivative with different structural features.

    (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine: A diastereomer with distinct stereochemistry.

    (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine: Another stereoisomer with unique properties.

Uniqueness

(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. The presence of the difluorophenyl group further enhances its potential as a versatile compound in various research applications.

Properties

IUPAC Name

(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUBIQNXHRPJKK-HZGVNTEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1N)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414348-35-8, 1532594-73-2
Record name 2-(3,4-Difluorophenyl)cyclopropanamine, (1R,2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414348358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Difluorophenyl)cyclopropanamine, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1532594732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5653G934O3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE, (1R,2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUC7UBF0ZU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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